Patent-Cited Immunological Activity vs. Unsubstituted Piperidine Analog
The target compound is specifically claimed as an embodiment in US Patent 12,091,393 for small molecule vaccine adjuvants, while the closest analogs with substituted piperidine rings (e.g., CAS 683262-29-5 and CAS 361167-48-8) are not explicitly named. This class-level inference suggests the unsubstituted piperidine sulfonyl moiety is critical for the immunological activity profile intended by the patent assignee [1]. However, no direct quantitative comparison of adjuvant activity between the target compound and its analogs is publicly available.
| Evidence Dimension | Immunological adjuvant activity (patent claim scope) |
|---|---|
| Target Compound Data | Specifically claimed embodiment in US 12,091,393 |
| Comparator Or Baseline | Analogs CAS 683262-29-5 (4-methylpiperidine) and CAS 361167-48-8 (3,5-dimethylpiperidine) |
| Quantified Difference | Not quantified; target compound is explicitly claimed, while analogs are not |
| Conditions | Patent claims based on compound formula scope for enhancing or prolonging immune response |
Why This Matters
For researchers developing vaccine adjuvants, selecting the specifically claimed compound ensures alignment with patented immunological applications, avoiding analogs that may lack the intended biological activity.
- [1] U.S. Patent No. 12,091,393. Small molecule vaccine adjuvant for enhancing or prolonging immune response. Issued September 17, 2024. View Source
